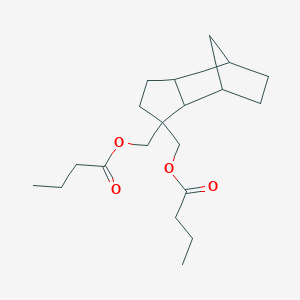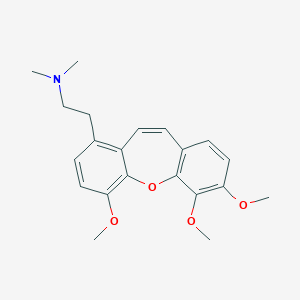![molecular formula C8H5NO3 B034168 [1,3]Dioxolo[4',5':3,4]benzo[1,2-d]isoxazole CAS No. 106253-13-8](/img/structure/B34168.png)
[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole is a heterocyclic compound that features a fused benzoxazole and dioxole ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under different reaction conditions and catalysts. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, one efficient method involves the reaction of 2-aminophenol with an aldehyde in the presence of a metal catalyst at elevated temperatures .
Industrial Production Methods
Industrial production methods for 7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
科学的研究の応用
7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
Benzoxazole: Shares the benzoxazole core but lacks the dioxole ring.
Dioxolo[4,5-g]quinoline: Contains a quinoline ring fused with a dioxole ring.
Dioxolo[4,5-g]pyridine: Features a pyridine ring fused with a dioxole ring.
Uniqueness
7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole is unique due to its fused benzoxazole and dioxole ring system, which imparts distinct electronic and steric properties. These properties make it a valuable scaffold for the development of new compounds with diverse biological activities .
特性
CAS番号 |
106253-13-8 |
|---|---|
分子式 |
C8H5NO3 |
分子量 |
163.13 g/mol |
IUPAC名 |
[1,3]dioxolo[4,5-g][1,2]benzoxazole |
InChI |
InChI=1S/C8H5NO3/c1-2-6-8(11-4-10-6)7-5(1)3-9-12-7/h1-3H,4H2 |
InChIキー |
JPRCLWAEGDLSHQ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C3=C(C=C2)C=NO3 |
正規SMILES |
C1OC2=C(O1)C3=C(C=C2)C=NO3 |
同義語 |
[1,3]Dioxolo[4,5-g]-1,2-benzisoxazole(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


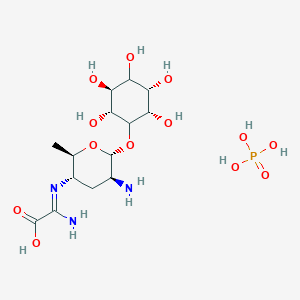
![Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B34090.png)
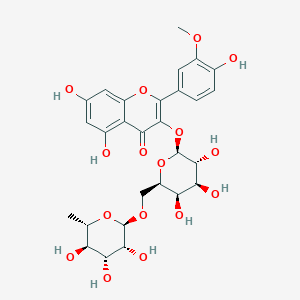
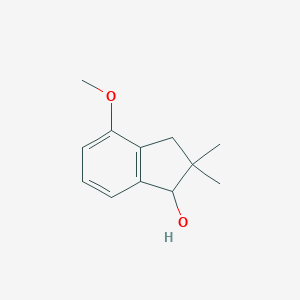
![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)
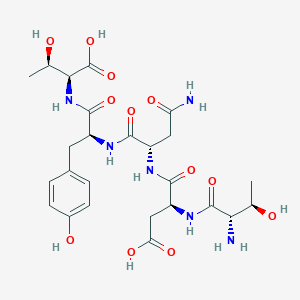
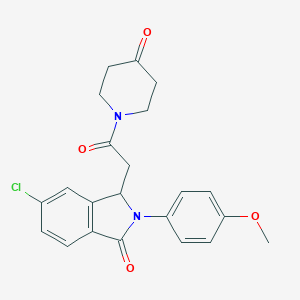
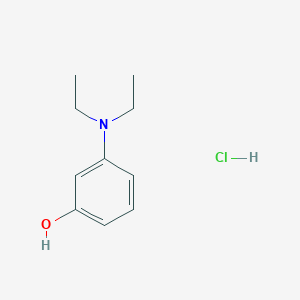

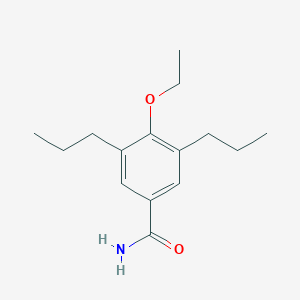
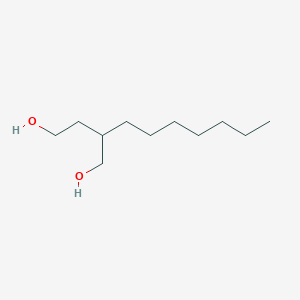
![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)
